

A Technical Guide to Nitrofurazone-13C,15N2 Analytical Standard for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Nitrofurazone-13C,15N2				
Cat. No.:	B565174	Get Quote			

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial sourcing and application of the **Nitrofurazone-13C,15N2** analytical standard. This isotopically labeled compound is a critical tool for quantitative analysis, particularly in mass spectrometry-based methods, offering high precision and accuracy in research, clinical, and food safety applications.

Commercial Supplier and Product Overview

Nitrofurazone-13C,15N2 is available from several reputable suppliers of analytical standards. The following tables summarize the available quantitative data for easy comparison. Please note that availability and specific product details may vary, and direct inquiry with the suppliers is recommended for the most current information.

Table 1: Supplier and Product Identification



Supplier	Product Name	Catalog Number	CAS Number
Sigma-Aldrich (VETRANAL®)	Nitrofurazone- 13C,15N2	32512	1217220-85-3
MedChemExpress	Nitrofurazone- 13C,15N2	HY-B0226S	1217220-85-3
BOC Sciences	Nitrofurazone- BLP-011683 [13C,15N2]		1217220-85-3
HPC Standards	13C,15N2- Nitrofurazone Solution	690811	1217220-85-3
Pharmaffiliates	Nitrofurazone- 13C,15N2	1217220-85-3	
Coompo	Nitrofurazone- 13C,15N2	C253699	1217220-85-3

Table 2: Product Specifications and Availability



Supplier	Molecular Formula	Molecular Weight	Purity/Isotopic Enrichment	Available Formats/Sizes
Sigma-Aldrich (VETRANAL®)	C ₅ ¹³ CH ₆ N ₂ ¹⁵ N ₂ O	201.12 g/mol	Analytical Standard	Neat, 10mg
MedChemExpres s	C ₅ ¹³ CH ₆ N ₂ ¹⁵ N ₂ O	201.12 g/mol	99.56%	Powder (Inquire for sizes)
BOC Sciences	C ₅ ¹³ CH ₆ N ₂ ¹⁵ N ₂ O	201.12 g/mol [1]	Not specified	10 mg[1]
HPC Standards	(¹³ C)C ₅ H ₆ (¹⁵ N) ₂ N ₂ O ₄ [2]	Not specified	Not specified	Solution in Acetonitrile (1x1mL)[2][3]
Pharmaffiliates	C ₅ ¹³ CH ₆ N ₂ ¹⁵ N ₂ O 4[4]	201.12 g/mol [4]	Not specified	Inquire for details
Coompo	C ₅ ¹³ CH ₆ N ₂ ¹⁵ N ₂ O 4[5]	201.12 g/mol [5]	98%[5]	1mg, 10mg[5]

Experimental Protocols: Application in LC-MS/MS

Nitrofurazone-13C,15N2 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of nitrofurazone and its metabolites in various matrices.[6] The stable isotope label introduces a mass shift, allowing for differentiation from the unlabeled analyte while maintaining identical chemical and physical properties. This minimizes the impact of matrix effects and variations in sample preparation and instrument response.

A general experimental workflow for the use of **Nitrofurazone-13C,15N2** as an internal standard in LC-MS/MS analysis is outlined below. This protocol is a composite based on established methods for nitrofuran analysis and should be optimized for specific applications.

Objective: To quantify the concentration of nitrofurazone metabolite, semicarbazide (SEM), in a biological matrix (e.g., tissue, plasma).

Materials:



- Nitrofurazone-13C,15N2 analytical standard
- Unlabeled semicarbazide (SEM) analytical standard
- 2-Nitrobenzaldehyde (2-NBA) for derivatization
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Formic acid
- Ultrapure water
- Solid-phase extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of Nitrofurazone-13C,15N2 (as the labeled internal standard, IS)
 in methanol at a concentration of 1 μg/mL.
 - Prepare a stock solution of unlabeled SEM in methanol at a concentration of 1 μg/mL.
 - From the stock solutions, prepare a series of calibration standards by serial dilution in the appropriate solvent. Each calibration standard should contain a constant concentration of the IS and varying concentrations of the unlabeled analyte.
- Sample Preparation:
 - Homogenize the biological matrix sample.
 - Spike a known amount of the Nitrofurazone-13C,15N2 internal standard solution into the homogenized sample.
 - Perform protein precipitation, typically with an organic solvent like acetonitrile.



- Centrifuge the sample to pellet the precipitated proteins.
- The supernatant contains the analyte and the internal standard.

Derivatization:

- The primary metabolite of nitrofurazone, SEM, is often derivatized to improve its chromatographic and mass spectrometric properties. A common derivatizing agent is 2nitrobenzaldehyde (2-NBA).
- Add 2-NBA solution to the supernatant and incubate to allow the derivatization reaction to complete. This forms a stable product, NP-SEM.

Clean-up:

- Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
- Elute the derivatized analyte and internal standard from the SPE cartridge.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

- Inject the prepared sample onto the LC-MS/MS system.
- Chromatographic separation is typically achieved on a C18 column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the derivatized analyte (NP-SEM) and the labeled internal standard (NP-SEM-13C,15N2).

Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.



- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of **Nitrofurazone-13C,15N2** analytical standard.



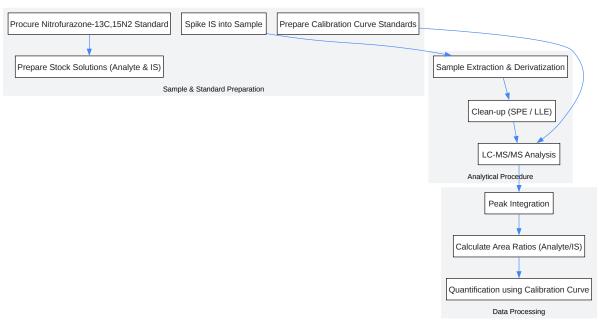


Figure 1: General Workflow for Sample Analysis



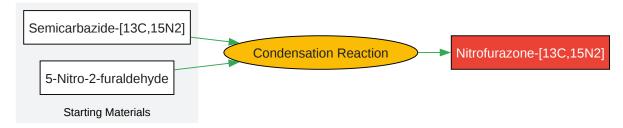


Figure 2: Conceptual Synthesis Pathway

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- To cite this document: BenchChem. [A Technical Guide to Nitrofurazone-13C,15N2 Analytical Standard for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565174#commercial-suppliers-of-nitrofurazone-13c-15n2-analytical-standard]

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